Product packaging for Chromium hydroxide green(Cat. No.:CAS No. 12001-99-9)

Chromium hydroxide green

Cat. No.: B084190
CAS No.: 12001-99-9
M. Wt: 188.02 g/mol
InChI Key: CYYGBBNBGCVXEL-UHFFFAOYSA-N
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Description

Historical Scientific Development and Evolution of Chromium(III) Compound Research

The journey of chromium compounds, including chromium(III) hydroxide (B78521), from their initial discovery to their use in modern scientific applications is a testament to the evolution of chemical research.

Early Discoveries and Pigmentary Applications of Chromium Oxides and Hydroxides

The discovery of chromium is credited to the French chemist Louis-Nicolas Vauquelin in the late 18th century. ironoxidered.com He isolated the element from a mineral known as Siberian red lead, or crocoite. ironoxidered.com The name "chromium" was derived from the Greek word "chroma," meaning color, due to the wide array of vibrant colors exhibited by its compounds. nolifrit.commelscience.com

Initially, chromium compounds found extensive use as pigments. ironoxidered.com As early as 1809, chromium oxide was utilized as an enamel in porcelain factories. nolifrit.com The green hue of chromium(III) hydroxide and chromium oxide made them valuable colorants in paints, coatings, ceramics, and glass. ironoxidered.comjustdial.com Their excellent lightfastness and chemical stability made them particularly suitable for durable and outdoor applications. ironoxidered.com While chromium oxide was reportedly used as a pigment in a painting by J.M.W. Turner dating back to 1812, its widespread use was initially limited by its high cost. nolifrit.com

Evolution of Scientific Preparative Methodologies for Chromium(III) Hydroxide

Early methods for preparing chromium compounds were relatively straightforward. Vauquelin first obtained chromium oxide by heating chromium with potassium carbonate. justdial.com The industrial synthesis of chrome oxide green began in the early 19th century, with methods involving the calcination of chromite ore or sodium dichromate. ironoxidered.com

Over time, more sophisticated and controlled methods for the preparation of chromium(III) hydroxide have been developed. These include precipitation methods, where a solution of a chromium(III) salt is treated with a base like ammonium (B1175870) hydroxide or sodium hydroxide to precipitate the gelatinous green hydroxide. docbrown.infonih.gov The properties of the resulting chromium(III) hydroxide, such as its crystallinity, can be influenced by factors like the reaction temperature. For instance, precipitation at 5°C can yield nanocrystalline chromium hydroxide, while at 25°C, an amorphous form is produced. researchgate.net

Modern synthesis techniques also include:

Forced Hydrolysis: This method involves aging chromium salt solutions, sometimes in the presence of other ions, to produce spherical particles of hydrous chromium(III) oxide. researchgate.netacs.org

Microwave Dielectric Heating: This technique has been shown to significantly reduce the aging times required in forced hydrolysis methods. researchgate.net

Hydrothermal Synthesis: This method can be used to prepare crystalline Cr(OH)₃. researchgate.net

These advancements in preparative methodologies have enabled the synthesis of chromium(III) hydroxide with tailored properties for specific applications.

Interdisciplinary Significance of Chromium(III) Hydroxide Green

Chromium(III) hydroxide green is a compound that transcends the boundaries of a single scientific field, demonstrating importance in materials science, environmental chemistry, and the burgeoning fields of nanoscience and catalysis.

Role in Inorganic Chemistry and Advanced Materials Science

In inorganic chemistry, chromium(III) hydroxide is a key compound in the study of chromium's coordination chemistry. Chromium(III) ions tend to form octahedral complexes. wikipedia.org The amphoteric nature of chromium(III) hydroxide is a significant characteristic; it dissolves in acidic solutions to form the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, and in basic solutions to form the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. docbrown.infowikipedia.org

The dehydration of chromium(III) hydroxide by heating is a fundamental process that yields chromium(III) oxide (Cr₂O₃), a stable and important material with a corundum crystal structure. wikipedia.org This oxide is used in a variety of applications, including as a pigment, in refractory materials, and as a catalyst. justdial.comchromiumoxidegreen.com The thermal decomposition process of chromium(III) hydroxide to chromium oxide is a subject of study, with the dehydration of nanocrystalline and amorphous forms occurring at different temperatures. researchgate.netbohrium.com

Furthermore, chromium(III) hydroxide serves as a precursor for the synthesis of advanced materials. For example, heating uniform-sized Cr(OH)₃ spheres can produce nano- or micro-sized chromium oxide spheres. researchgate.net

Relevance in Environmental Chemistry and Engineering

The chemistry of chromium in the environment is of great importance, with a significant distinction between the toxic and mobile hexavalent chromium (Cr(VI)) and the less toxic and less mobile trivalent chromium (Cr(III)). Chromium(III) hydroxide plays a crucial role in the environmental fate of chromium.

Under many environmental conditions, Cr(III) forms insoluble precipitates like chromium(III) oxide and chromium(III) hydroxide. researchgate.net The solubility of chromium(III) hydroxide is highly pH-dependent. researchgate.netacs.org This insolubility is a key factor in the remediation of Cr(VI)-contaminated sites, where the reduction of Cr(VI) to Cr(III) followed by precipitation as Cr(OH)₃ is a common strategy. nih.gov

Research in this area focuses on understanding the dissolution and precipitation behavior of chromium(III) hydroxide under various environmental conditions, including the presence of other ions and organic matter. acs.orgosti.gov The stability and potential for re-oxidation of Cr(III) in precipitates are also critical areas of investigation for long-term environmental management of chromium contamination. researchgate.net

Emerging Applications in Nanoscience and Catalysis

The unique properties of materials at the nanoscale have opened up new avenues for the application of chromium(III) hydroxide. The synthesis of chromium(III) hydroxide nanoparticles has been a focus of recent research. researchgate.net These nanomaterials exhibit a high surface area and reactivity, making them promising for various applications. mdpi.comacs.org

In the field of nanoscience , the ability to control the size and morphology of Cr(OH)₃ particles is crucial for developing new materials with enhanced properties. acs.org For example, hollow micro/nanostructures of Cr(OH)₃ have been synthesized, which are attractive due to their high specific surface area. researchgate.net

In catalysis , chromium compounds have long been used in various industrial processes. justdial.com Chromium(III) oxide, derived from the hydroxide, is a known catalyst. docbrown.info The development of nano-sized chromium hydroxide and oxide particles offers the potential for more efficient and selective catalysts due to their increased surface area-to-volume ratio. mdpi.comresearchgate.net These nanocatalysts are being explored for a range of reactions, including the reduction of pollutants. nih.govresearchgate.net The catalytic properties of these materials are a key area of ongoing research, with the aim of developing more sustainable and effective chemical processes. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2H4O5 B084190 Chromium hydroxide green CAS No. 12001-99-9

Properties

IUPAC Name

chromium(3+);oxygen(2-);dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2Cr.2H2O.3O/h;;2*1H2;;;/q2*+3;;;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYGBBNBGCVXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-2].[O-2].[O-2].[Cr+3].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr2H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Light green finely divided powder; [MSDSonline] A brilliant emerald-green pigment called Guignet's green; [Ullmann]
Record name C.I. Pigment Green 18
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Record name Chromic oxide hydrated
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CAS No.

12001-99-9
Record name Chromic oxide hydrated
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Record name CHROMIUM HYDROXIDE GREEN
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Advanced Synthesis Methodologies and Control of Chromium Iii Hydroxide Green Morphology

Precipitation Techniques and Controlled Crystallization

Precipitation is a foundational method for synthesizing chromium(III) hydroxide (B78521). It involves the reaction of a soluble chromium(III) salt with a base, leading to the formation of the insoluble hydroxide. The characteristics of the resulting gelatinous green precipitate are highly dependent on the reaction conditions. issr.edu.khwikipedia.orgnih.gov

The choice of the chromium precursor salt and the control of pH are paramount in determining the properties of the precipitated chromium(III) hydroxide. Different anions in the precursor salt can influence the nucleation and growth kinetics of the hydroxide particles.

Chromium(III) hydroxide is amphoteric, meaning it dissolves in both strong acids and strong alkalis. wikipedia.org Precipitation is most effective within a specific pH range, typically between 6 and 9. scielo.org.zamdpi.com Below this range, the chromium exists as the soluble hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. Above this range, the precipitate redissolves to form green chromite ions, such as [Cr(OH)₄]⁻. Precise pH control is therefore essential to maximize yield and prevent the formation of soluble complexes. Forced hydrolysis of chromium nitrate (B79036) in a solution of decomposing urea (B33335) has been shown to produce amorphous chromium hydroxide precipitates at final pH values up to approximately 9 to 9.5. srce.hr

ParameterInfluence on Chromium(III) Hydroxide FormationTypical Observations
Precursor Salt Anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻)Anions can coordinate with Cr³⁺ ions in solution, affecting hydrolysis rates and the structure of the resulting polymer.Sulfate ions can sometimes be incorporated into the precipitate, affecting its purity and thermal decomposition behavior.
pH LevelDirectly controls the precipitation and dissolution equilibrium. Determines the point of maximum insolubility.Optimal precipitation occurs in the pH range of 6-9. scielo.org.zamdpi.com Outside this range, the yield decreases due to the formation of soluble cationic or anionic chromium species.

The precipitating agent, or base, used to increase the pH plays a significant role in controlling the morphology of the chromium(III) hydroxide particles. The rate of addition and the nature of the base affect the supersaturation level, which in turn governs whether nucleation or particle growth is the dominant process.

Strong Bases (e.g., Sodium Hydroxide): Rapid addition of a strong base like NaOH leads to a high degree of local supersaturation, favoring rapid nucleation and resulting in a gelatinous, often amorphous, precipitate with high water content. issr.edu.khscielo.org.zalibretexts.org

Weak Bases (e.g., Ammonium (B1175870) Hydroxide): Weak bases provide a more gradual increase in pH, which can lead to better-formed particles. However, excess ammonia (B1221849) can form soluble deep violet ammino complexes, affecting the yield. issr.edu.kh

Hydrolyzing Agents (e.g., Urea): Urea decomposes slowly upon heating to produce ammonia and carbon dioxide, ensuring a slow and uniform increase in pH throughout the solution. This method, known as homogeneous precipitation, minimizes supersaturation and promotes the growth of uniform, spherical nanoparticles. srce.hr

Precipitating AgentMechanismEffect on Morphology
Sodium Hydroxide (NaOH)Rapid, direct pH increase.Forms a light green, gelatinous, and typically amorphous precipitate. issr.edu.kh
Ammonium Hydroxide (NH₄OH)Slower pH increase due to its nature as a weak base.Produces a similar gelatinous precipitate; excess can lead to the formation of soluble ammino complexes. issr.edu.khlibretexts.org
Urea ((NH₂)₂CO)Slow, homogeneous hydrolysis at elevated temperatures releases ammonia uniformly.Promotes the formation of uniform, often spherical, nanoparticles with controlled size. srce.hr

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphologies. These processes are carried out in a sealed vessel (autoclave) where a solution or suspension is heated above its boiling point, increasing the pressure and enhancing the solubility and reactivity of the precursors.

In hydrothermal synthesis, mineralizers are often added to facilitate the dissolution and recrystallization of materials that are otherwise sparingly soluble. They play a crucial role in transforming amorphous chromium hydroxide into more crystalline phases, such as chromium(III) oxyhydroxide (CrOOH) or directly to chromium(III) oxide (Cr₂O₃). For instance, traditional methods for producing emerald green pigments involve the hydrothermal treatment of chromium hydroxide. google.comgoogle.com The presence of certain ions or compounds can influence the crystalline structure and phase purity of the final product. Boric acid has been used as a raw material in processes that yield hydrated chromium oxide green, where it can influence the reaction pathway and final product characteristics. google.com

Hydrothermal processing offers excellent control over particle size and uniformity by adjusting key reaction parameters. The high temperature and pressure conditions enhance ion mobility and reaction rates, while the sealed environment ensures compositional homogeneity. This method is noted for its ability to reduce particle agglomeration and produce uniform, homogeneous crystals. mdpi.com

Key parameters for controlling morphology include:

Temperature and Pressure: Higher temperatures generally lead to larger crystals and can influence the crystalline phase. One patented method specifies a temperature range of 200°C to 280°C and a pressure of 4 MP to 8 MP to obtain hydrated chromium oxide green. google.com

Reaction Time: The duration of the hydrothermal treatment affects the extent of crystal growth and phase transformation.

Precursor Concentration: The initial concentration of the chromium salt can influence the nucleation density and the final particle size.

Thermal Decomposition Pathways of Chromium(III) Hydroxide Precursors

2 Cr(OH)₃(s) → Cr₂O₃(s) + 3 H₂O(g) webqc.org

The decomposition does not occur in a single step. Studies using thermogravimetric analysis show that the process involves the sequential removal of adsorbed and chemically bound water. The dehydration of amorphous chromium hydroxide can occur at temperatures as low as 70°C, with further water loss at distinct higher temperatures, such as 289°C and 406°C. researchgate.net The final crystallization into rhombohedral Cr₂O₃ is marked by a sharp exothermic peak in differential thermal analysis. This crystallization occurs between 410°C and 420°C when heated in air. srce.hr Interestingly, the atmosphere plays a critical role; in an inert argon atmosphere, the crystallization temperature is shifted to a significantly higher temperature of around 600°C. srce.hr This suggests that oxygen may play a catalytic role in the crystallization process, possibly through the transient formation of higher chromium oxidation states on the particle surface. srce.hr

Conversion Mechanisms to Chromium(III) Oxide Green Pigment

The transformation of chromium(III) hydroxide to chromium(III) oxide (Cr₂O₃), a stable green pigment, is primarily achieved through thermal decomposition, a process known as calcination. wikipedia.org This conversion involves the removal of water and the structural rearrangement of the amorphous hydroxide into a crystalline oxide.

During thermal treatment, amorphous chromium hydroxide undergoes dehydration. Research indicates that upon heating, Cr₂O₃ crystallites begin to form at temperatures as low as 360°C. nih.gov The process involves the loss of water molecules and the subsequent crystallization of the oxide phase. nih.gov

Interestingly, the atmosphere in which calcination occurs can influence the conversion mechanism. In an air atmosphere, the crystallization of Cr₂O₃ from amorphous chromium hydroxide is accelerated, with a sharp exothermic peak observed between 410 and 420°C. nih.gov This acceleration is attributed to the catalytic effect of higher oxidation states of chromium that may form on the particle surfaces. nih.gov When the heating is performed in an inert atmosphere, such as argon, this peak shifts to a higher temperature of around 600°C, suggesting a different transformation pathway without the influence of surface oxidation. nih.gov

The presence of certain salts can also affect the conversion. For instance, alkali and alkaline earth metal chlorides can promote the oxidation of Cr(III) to Cr(VI) during the thermal process. ias.ac.in This occurs through two pathways: the salts acting as electron transfer agents and interfering with dehydration, and the direct formation of chromates. ias.ac.in

Ultimately, the thermal decomposition of chromium hydroxide is a complex process influenced by temperature, atmosphere, and chemical environment, all of which can impact the final properties of the chromium(III) oxide pigment.

Impact of Calcination Temperature on Crystallinity and Particle Growth

Calcination temperature is a critical parameter that significantly influences the crystallinity and particle size of the resulting chromium(III) oxide. Generally, as the calcination temperature increases, the crystallinity of the material improves, and the particle size grows.

Studies have shown that heating amorphous chromium hydroxide at a relatively low temperature of 360°C produces Cr₂O₃ crystallites on the order of 20 nm. nih.gov As the temperature is increased to 825°C, the crystallite size grows significantly to around 100 nm. nih.gov This trend of increasing particle size with higher calcination temperatures is a common phenomenon in the synthesis of ceramic materials. google.com

The increase in temperature provides the necessary thermal energy for atoms to diffuse and arrange themselves into a more ordered crystalline lattice, leading to larger and more well-defined crystals. This can be observed through techniques like X-ray diffraction (XRD), where sharper and more intense peaks indicate higher crystallinity.

The calcination temperature also affects the surface area of the resulting chromium oxide particles. As particle size increases with temperature, the specific surface area tends to decrease. This relationship is important as the surface area can influence the pigment's performance in various applications.

The table below summarizes the effect of calcination temperature on the crystallite size of chromium oxide, based on findings from the forced hydrolysis of Cr(NO₃)₃ in a solution of decomposing urea.

Calcination Temperature (°C)Resulting Cr₂O₃ Crystallite Size (nm)
360~20
825~100

Solution Combustion Synthesis for Chromium(III) Oxide Precursors

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing a variety of nanosized materials, including precursors for chromium(III) oxide. This technique involves a self-sustained exothermic reaction in a homogeneous solution of an oxidizer (typically a metal nitrate) and a fuel (such as urea, glycine (B1666218), or carbohydrazide). google.com

The process offers several advantages, including molecular-level mixing of reactants, a high degree of homogeneity, and a short reaction time. These factors can lead to a reduction in the crystallization temperature of the final oxide product and prevent segregation of components during heating.

In a typical SCS process for chromium oxide precursors, an aqueous solution containing chromium nitrate and a fuel is heated. The mixture undergoes dehydration and then ignites, leading to a rapid, self-sustaining combustion that produces a voluminous and fluffy solid product. google.com The liberated gases, such as nitrogen and carbon oxides, contribute to the high surface area of the resulting material.

The choice of fuel and the fuel-to-oxidizer ratio can significantly impact the characteristics of the final product, including particle size and morphology. For example, using glycine as a fuel in the synthesis of alumina (B75360) has been shown to produce crystalline particles in the size range of 40-60 nm with a higher surface area compared to when urea is used. google.com

The table below illustrates findings from a study on the solution combustion synthesis of nano-chromia using chromium nitrate as the precursor and glycine as the fuel, showing the effect of the glycine-to-chromium molar ratio.

Glycine to Chromium Molar RatioResulting Phase (from XRD)
0.75Cr₂O₃
1.00Cr₂O₃
1.67Cr₂O₃
2.00Cr₂O₃
3.33Cr₂O₃
5.00Cr₂O₃

Data derived from XRD patterns of products from solution combustion synthesis. youtube.com

Green Synthesis of Chromium(III) Oxide Nanoparticles from Biomass Extracts

Green synthesis has emerged as an eco-friendly, cost-effective, and scalable alternative to conventional physical and chemical methods for producing nanoparticles. tandfonline.com This approach utilizes biological resources such as plants, fungi, and bacteria for the synthesis of metal oxide nanoparticles. nih.gov

In the context of chromium(III) oxide nanoparticles, green synthesis primarily involves the use of plant extracts. nih.gov These extracts contain a rich variety of phytochemicals that can act as both reducing and capping agents, eliminating the need for additional, often toxic, chemicals. tandfonline.comsrce.hr This method is not only more environmentally benign but can also enhance the biocompatibility of the synthesized nanoparticles. tandfonline.com

The general procedure for the green synthesis of Cr₂O₃ nanoparticles involves mixing a chromium salt precursor, such as chromium nitrate or chromium sulfate, with a plant extract. tandfonline.com The phytochemicals in the extract reduce the chromium ions to form chromium oxide nanoparticles, while also stabilizing them and preventing agglomeration. tandfonline.com The reaction is often carried out at a slightly elevated temperature to facilitate the formation of the nanoparticles. nih.gov Following the reaction, the nanoparticles are typically separated by centrifugation, washed, and dried. nih.gov

Utilization of Plant Extracts as Reducing and Capping Agents

A wide variety of plant extracts have been successfully used for the green synthesis of chromium(III) oxide nanoparticles. The choice of plant is significant, as the specific phytochemical composition of the extract influences the size, shape, and properties of the resulting nanoparticles. srce.hr

Phytochemicals such as flavonoids, phenolic compounds, and carbohydrates present in plant extracts are responsible for the reduction of chromium ions and the stabilization of the nanoparticles. tandfonline.com For instance, in the synthesis of Cr₂O₃ nanoparticles using Simarouba glauca leaf extract, flavonoids and phenolic compounds act as reducing agents, while other bioactive molecules provide stability and prevent aggregation. tandfonline.com Similarly, water-soluble carbohydrates with aldehyde groups in Tridax procumbens leaf extract have been shown to facilitate the formation of Cr₂O₃ nanoparticles.

The hydroxyl (-OH) and carbonyl (C=O) groups found in many phytochemicals play a dual role in both reducing the Cr³⁺ ions and capping the newly formed nanoparticles. tandfonline.com This natural capping enhances the stability and biocompatibility of the nanoparticles. tandfonline.com

The table below provides examples of various plant extracts used in the green synthesis of chromium(III) oxide nanoparticles and the resulting particle characteristics.

Plant ExtractPrecursorResulting Nanoparticle Size
Abutilon indicum (L.) Sweet leaf extractCr₂(SO₄)₃17-42 nm
Erythrophleum guineense plant extractChromium chloride<400 nm
Simarouba glauca leaf extractChromium nitrate pentahydrate33.20 nm (crystallite size)
Vernonia amygdalina leaves extractCrCl₃·6H₂O23.4 nm (average crystallite size)
Cinnamon bark aqueous extractChromium(III) complex48 nm (average particle size)

Eco-Friendly Preparations of Chromium(III) Oxide Nanomaterials

The eco-friendly preparation of chromium(III) oxide nanomaterials through green synthesis offers significant advantages over traditional methods. By avoiding the use of harsh chemicals, high pressures, and high temperatures, green synthesis routes are inherently safer and more sustainable.

The use of aqueous plant extracts as the reaction medium further enhances the eco-friendly nature of this approach. tandfonline.com This reduces the reliance on organic solvents, which are often volatile and pose environmental and health risks. The entire process, from the extraction of plant materials to the final nanoparticle product, can be designed to have a minimal environmental footprint.

Moreover, the nanoparticles produced through these eco-friendly methods often exhibit unique properties due to the presence of bioactive molecules from the plant extracts on their surface. This can lead to enhanced biological activities and improved biocompatibility, opening up new possibilities for applications in various fields.

The simplicity and cost-effectiveness of these methods also make them attractive for large-scale production. The abundance of plant resources and the straightforwardness of the synthesis process contribute to the economic viability of green synthesis as a sustainable method for producing chromium(III) oxide nanomaterials. srce.hr

Catalytic Applications and Reaction Mechanisms Involving Chromium Iii Hydroxide Green

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Chromium-based catalysts, particularly those in solid form, are instrumental in numerous industrial and laboratory-scale organic transformations. These solid catalysts can be easily separated from the reaction mixture, allowing for recycling and reuse, which is both economically and environmentally advantageous. rsc.org

Chromium's diverse oxidation states make it a valuable component in catalysts for a range of organic reactions, including polymerizations, oxidations, and various condensation and coupling reactions. rsc.orgrsc.org

Chromium-based catalysts have been pivotal in the field of polymerization for decades. rsc.org The well-known Phillips catalyst, which is a chromium oxide catalyst supported on silica (B1680970), is a cornerstone of the industrial production of high-density polyethylene (B3416737) (HDPE), accounting for over 40% of global production. researchgate.netuu.nl These catalysts are typically prepared by impregnating a high-surface-area support, like silica, with a chromium compound. researchgate.netuu.nl

The mechanism of olefin polymerization with chromium-based catalysts generally follows the standard pathway where the polymer chain grows through the insertion of olefin molecules. icp.ac.ru The process is initiated by the reduction of Cr(VI) species to Cr(II), which are the active sites for polymerization. mdpi.com

Beyond ethylene (B1197577) polymerization, chromium catalysts are also employed in the copolymerization of ethylene with α-olefins, such as 1-butene (B85601) and 1-hexene, to produce linear low-density polyethylene (LLDPE). uu.nlicp.ac.ru Furthermore, they have been utilized in the ring-opening polymerization of epoxides with carbon dioxide to synthesize polycarbonates, a process that is highly atom-economical. rsc.org

Table 1: Research Findings on Chromium-Catalyzed Polymerization Reactions

Catalyst System Monomer(s) Polymer Product Key Findings
Phillips Catalyst (CrOₓ/SiO₂) Ethylene High-Density Polyethylene (HDPE) Accounts for over 40% of global HDPE production. researchgate.netuu.nl
Chromium oxide catalyst Ethylene, α-olefins (e.g., 1-hexene) Linear Low-Density Polyethylene (LLDPE) Efficiently copolymerizes ethylene with α-olefins. icp.ac.ru
Chromium catalysts Epoxides, Carbon Dioxide Polycarbonates Involves ring-opening of the epoxide and insertion of CO₂. rsc.org

Chromium-based catalysts are effective in various oxidation reactions, a fundamental transformation in organic synthesis. rsc.org They have been particularly studied for the oxidation of alcohols to carbonyl compounds. rsc.org To overcome challenges with catalyst separation in homogeneous systems, researchers have developed heterogeneous catalysts by immobilizing chromium complexes, such as salen-Cr(III), onto solid supports like silica. rsc.org

Chromium(VI) reagents have historically been widely used for the oxidation of organic compounds. researchgate.net However, due to the toxicity of Cr(VI), the focus has shifted towards developing catalytic systems that utilize more benign chromium species and oxidants. For instance, chromium oxide-based catalysts have been investigated for the oxidative dehydrogenation of alkanes using carbon dioxide as a soft oxidant, offering a more sustainable route to olefins. oup.com

In the realm of alkene oxidation, chromium catalysts have been employed, though the mechanisms can be complex. rsc.org The development of efficient and selective catalysts for these transformations remains an active area of research.

Table 2: Research Findings on Chromium-Catalyzed Oxidation Reactions

Catalyst System Substrate Product Key Findings
Sulfonato-(salen)Cr(III) on polysiloxane Alcohols Carbonyl compounds Heterogeneous catalyst designed for improved separation and recyclability. rsc.org
CrOₓ/SiO₂ Propane (B168953), Isobutane Propylene, Isobutylene Catalyzes oxidative dehydrogenation with CO₂ as a soft oxidant. mdpi.com
Chromium oxide coatings on TiO₂ Nitric oxide (with ammonia) Nitrogen Amorphous chromia found to be more active and selective than crystalline chromia. srce.hr

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be catalyzed by chromium-based Lewis acids. rsc.orgmdpi.com Chiral Cr(III) complexes have been successfully used in asymmetric hetero-Diels-Alder (HDA) reactions, for instance, in the reaction of aldehydes with Danishefsky's diene to produce dihydropyranones with high enantioselectivity. rsc.orgnih.gov The nature of the counter-ion in these complexes can significantly influence the reaction yield. rsc.org More recently, chromium photocatalysis has been shown to afford regioisomeric products to those of traditional Diels-Alder reactions, expanding the synthetic utility of this transformation. nih.gov

While specific examples of chromium hydroxide (B78521) green in Knoevenagel condensations are less documented in the provided context, the broader family of chromium catalysts, particularly those incorporated into metal-organic frameworks (MOFs), have been explored for this type of carbon-carbon bond-forming reaction. mdpi.com

Table 3: Research Findings on Chromium-Catalyzed Diels-Alder and Knoevenagel Reactions

Catalyst System Reaction Type Reactants Product Key Findings
Chiral Cr(III) complexes Hetero-Diels-Alder Aldehydes, Danishefsky's diene Dihydropyranones Catalyst provides high enantioselectivity. rsc.orgnih.gov
Cr(Ph₂phen)₃₃ Photocatalyzed [4+2] Cycloaddition Dienes, Electron-deficient alkenes Cyclohexene adducts Yields regioisomers of traditional Diels-Alder products. nih.gov

Chromium-based complexes have also found application as catalysts in the Cannizzaro reaction, a disproportionation reaction of two molecules of a non-enolizable aldehyde. rsc.org

The Nozaki-Hiyama-Kishi (NHK) reaction, which involves the coupling of an organic halide with an aldehyde, has traditionally been a stoichiometric process requiring large amounts of chromium(II) salts. bohrium.comresearchgate.net However, significant progress has been made in developing catalytic versions of this reaction. By using a stoichiometric reductant like manganese powder, the active Cr(II) species can be regenerated in a catalytic cycle. bohrium.com This catalytic approach has been successfully applied to a variety of aryl, heteroaryl, alkynyl, alkenyl, and allyl halides. bohrium.com Furthermore, electrochemical methods have been developed to facilitate the NHK reaction, where the chromium and nickel catalysts are generated in situ. researchgate.net

Table 4: Research Findings on Chromium-Catalyzed Cannizzaro and Nozaki-Hiyama-Kishi Reactions

Catalyst System Reaction Type Reactants Product Key Findings
Chromium-based complexes Cannizzaro Non-enolizable aldehydes Alcohol and Carboxylic acid Demonstrates the catalytic potential of chromium in this disproportionation reaction. rsc.org
CrCl₃ (catalytic), Mn (reductant) Nozaki-Hiyama-Kishi Organic halides, Aldehydes Alcohols Allows the reaction to be performed with catalytic amounts of chromium. bohrium.com
Cr and Ni salts (catalytic), Electrochemical reduction Nozaki-Hiyama-Kishi Organic halides, Aldehydes Alcohols Electrochemical method avoids the use of large amounts of metal reductants. researchgate.net

While many studies focus on chromium oxides or complexes, chromium(III) hydroxide itself, or closely related species, plays a direct role in catalysis. For instance, amorphous chromium hydroxide is a precursor for the formation of chromia (Cr₂O₃), an important heterogeneous catalyst. srce.hrresearchgate.net The thermal decomposition of chromium hydroxide to chromium oxide is a key step in preparing these catalysts, and the conditions of this transformation can influence the final catalytic properties. researchgate.net

Chromium(III) acetate (B1210297) hydroxide has been identified as a highly efficient catalyst for the synthesis of 1-monoacylglycerols from the reaction of fatty acids with glycidol. researchgate.net This solvent-free system achieves high conversions under relatively mild conditions. researchgate.net

Furthermore, layered double hydroxides (LDHs) containing chromium have shown promise as catalysts. For example, cobalt-chromium layered double hydroxides have been designed as efficient electrocatalysts for water oxidation. researchgate.net In another application, zinc-chromium oxide derived from chromate-intercalated layered hydroxides has demonstrated high selectivity in propane dehydrogenation. mdpi.com The structure of these LDH precursors helps to anchor and isolate the active chromium sites, preventing their aggregation during the reaction. mdpi.com

Table 5: Compound Names Mentioned in the Article

Compound Name
1-Butene
1-Hexene
1-Monoacylglycerols
Acetic acid
Acrylic acid
Aldehydes
Alkenes
Alcohols
Allyl halides
Alkenyl halides
Alkynyl halides
Ammonia (B1221849)
Aryl halides
Carbon dioxide
Carbon monoxide
Carbonyl compounds
Chromia
Chromium(II)
Chromium(III) acetate hydroxide
Chromium(III) hydroxide
Chromium oxide
Danishefsky's diene
Dienes
Dihydropyranones
Epoxides
Ethylene
Ethylene oxide
Fatty acids
Glycidol
Heteroaryl halides
High-Density Polyethylene (HDPE)
Hydrogen
Isobutane
Isobutylene
Linear Low-Density Polyethylene (LLDPE)
Manganese
Methane (B114726)
Nitric oxide
Nitrogen
Olefins
Polycarbonates
Polyethylene
Propane
Propylene
Salen-Cr(III)
Silica
Syngas
Water

Specific Catalytic Systems Involving Chromium Hydroxide

Chromium Hydroxide/MIL-101(Cr) MOF Composites for Glucose Isomerization

A notable application of chromium hydroxide is in the selective isomerization of glucose to fructose (B13574), a crucial step in the production of high-fructose corn syrup and biofuels. caltech.eduosti.gov A highly effective catalyst for this process is a metal-organic framework (MOF)-based composite, specifically chromium hydroxide/MIL-101(Cr). osti.govnih.gov This composite is prepared through a one-pot synthesis method, resulting in chromium hydroxide particles being situated on and within the Lewis acidic MIL-101(Cr) structure. caltech.edudntb.gov.ua The combination of these two components achieves a highly selective conversion of glucose to fructose in an ethanol (B145695) medium, with performance comparable to optimized tin-containing Lewis acidic zeolites. osti.govnih.gov

The catalytic performance of this composite is noteworthy. For instance, the Cr(OH)₃/MIL-101(Cr) catalyst can achieve high glucose conversion and fructose selectivity, rivaling other catalytic systems.

Table 1: Catalytic Performance in Glucose Isomerization

Catalyst System Glucose Conversion (%) Fructose Yield (%) Fructose Selectivity (%) Conditions Reference
CrCl₃ 30 13 34 120°C, 30 min core.ac.uk
CrCl₃ - 20 34 140°C, 30 min core.ac.uk
Mg/Zr-1.0 - ~30 74 95°C, 3 h mdpi.com
Natural Magnesite - 33.4 75.8 90°C, 45 min mdpi.com
Chromium Oxide in Methane Combustion and Ammonia Decomposition

Chromium(III) oxide (Cr₂O₃), which can be formed from the thermal decomposition of chromium hydroxide, is a thermally stable compound that demonstrates significant catalytic efficacy. mdpi.comresearchgate.net It is recognized as an effective catalyst for both methane combustion and ammonia decomposition. mdpi.comacs.org The use of chromium oxide catalysts is particularly important for generating COx-free hydrogen through catalytic ammonia decomposition. mdpi.comacs.org In methane combustion, cobalt chromium oxides have shown a significant improvement in activity, with a Co1Cr2 catalyst achieving 90% methane conversion at 464°C. researchgate.net Similarly, ceria-supported chromium catalysts can facilitate the direct oxidation of ammonia to nitrous oxide (N₂O). ethz.ch

Nickel-Chromium Oxide Catalysts

Nickel-chromium oxide catalysts, often in the form of NiCr₂O₄, are versatile heterogeneous catalysts prepared via methods like coprecipitation. ias.ac.in These catalysts have proven effective in various chemical transformations, including the Knoevenagel condensation reaction, which can be conducted at room temperature and under solvent-free conditions. ias.ac.in The catalytic activity is influenced by the Ni:Cr ratio and the calcination temperature, which affects the formation of the active spinel phase. ias.ac.in Furthermore, nickel-chromium oxide systems are used for the isotopic exchange of deuterium (B1214612) between hydrogen and water vapor and in hydrogenation reactions, such as benzene (B151609) hydrogenation. tandfonline.comresearchgate.net Studies on commercial nickel-chromium oxide catalysts used for carbon dioxide methanation have examined their stability and recrystallization behavior under different conditions. osti.gov

Catalytic Mechanisms and Active Sites

Understanding the mechanisms behind chromium-based catalysis is key to optimizing their performance and designing new, more efficient catalysts.

Proton Transfer Mechanisms in Isomerization Reactions

The isomerization of glucose to fructose catalyzed by chromium compounds can proceed through different mechanisms depending on the catalyst. nih.gov For the chromium hydroxide/MIL-101(Cr) composite, NMR spectroscopy studies using isotopically labeled molecules have shown that the reaction predominantly follows a proton transfer mechanism, which is distinct from the hydride shift mechanism observed with zeolite catalysts. caltech.eduosti.govosti.gov This mechanism involves the deprotonation of the glucose molecule, formation of an enediol intermediate, and subsequent tautomerization to produce fructose. mdpi.comnih.gov The active catalytic site, CrOH²⁺, formed by the coordination of Cr(III) with glucose and water molecules, plays a fundamental role in this process. researchgate.net

Role of Chromium Oxidation States (Cr(VI)/Cr(III) Ratio) in Catalytic Performance

The catalytic performance of chromium-based catalysts is often critically dependent on the oxidation state of the chromium species present. rsc.org In many reactions, a combination of Cr(III) and Cr(VI) states is observed on the catalyst surface. mdpi.com For instance, in the dehydrogenation of ethane, Cr(VI) is considered the active phase or a component of the active phase. mdpi.com A high Cr(VI)/Cr(III) ratio, along with high dispersion of the chromium species, is linked to superior catalytic performance. mdpi.com However, in other reactions, Cr(III) sites are considered beneficial. researchgate.net The ratio of these oxidation states can be influenced by the catalyst support, chromium loading, and preparation methods. researchgate.net The interaction between different oxidation states, such as Cr³⁺/Cr⁶⁺ redox couples, can be integral to the catalytic process. mdpi.com

Table 2: Influence of Cr(VI)/Cr(III) Ratio on Catalytic Activity

Catalyst System Reaction Key Finding Reference
Cr/silica Ethane Dehydrogenation High Cr(VI)/Cr(III) ratio enhances catalytic performance. mdpi.com
Ag-Cr-O H₂O₂ Decomposition Surface-active Cr³⁺/Cr⁶⁺ redox couples are involved in the catalytic process. mdpi.com
FeₓCr₍₁₋ₓ₎(OH)₃ Oxidation by Chlorine The stoichiometric ratio of ΔCr(VI)/ΔHOCl is significantly below the theoretical value, indicating complex reaction pathways. acs.orgnih.gov
PdNPs Cr(VI) Reduction Catalytic reduction efficiently converts toxic Cr(VI) to less hazardous Cr(III). nih.gov

Catalyst Recyclability and Stability in Multiple Cycles

A key advantage of many heterogeneous chromium-based catalysts is their stability and recyclability. rsc.org For example, nickel-chromium oxide (NiCr₂O₄) catalysts have been shown to be recyclable for Knoevenagel condensation reactions. ias.ac.in Similarly, Cr-MCM-41 catalysts demonstrate higher selectivity and can be collected and reused for multiple cycles compared to amorphous Cr-SiO₂/sol-gel materials. rsc.org Studies on PPOA-MIL-101(Cr) for the oxidation of indene (B144670) and 1-dodecene (B91753) showed that while initial conversion was high (92% and 88% respectively), it dropped to 66% and 59% after five cycles, indicating good but not perfect stability. mdpi.com In photocatalytic applications, a magnetic Ag/Fe₃O₄/TiO₂ catalyst used for Cr(VI) reduction maintained 90% of its efficiency after five cycles, with 87% of the photocatalyst remaining, demonstrating high stability and reusability. semanticscholar.org However, some catalysts can experience deactivation; for example, nickel-chromium oxide catalysts for methanation were found to be stable up to 340°C but sintered at higher temperatures. osti.gov

Environmental Remediation and Adsorption Mechanisms of Chromium Species

Adsorption of Hexavalent Chromium (Cr(VI)) by Advanced Materials

The effectiveness of adsorption processes heavily relies on the properties of the adsorbent material used. tandfonline.com Key characteristics for an efficient adsorbent include a large specific surface area, which provides more sites for adsorption, and the presence of specific surface functional groups that can bind with chromium ions. tandfonline.com Research has focused on developing novel adsorbents with enhanced capacity, selectivity, and stability for Cr(VI) removal.

Development of Novel Adsorbents

A variety of advanced materials have been synthesized and tested for their ability to remove Cr(VI) from aqueous solutions. These include magnetic composites, mineral-based compounds, and modified natural polymers, each offering unique advantages.

Fe3O4/chitosan/polypyrrole composites: These magnetic composites have demonstrated significant potential for Cr(VI) removal. rsc.orgconsensus.app A study on Fe3O4/chitosan/polypyrrole (Fe3O4/CS/PPy) magnetic adsorbents, synthesized via in-situ chemical oxidation polymerization, reported a maximum adsorption capacity of 193.23 mg/g. rsc.orgresearchgate.net The magnetic nature of these composites, conferred by the iron oxide (Fe3O4) nanoparticles, facilitates easy separation and recovery of the adsorbent from the water after treatment. rsc.orgmdpi.com Furthermore, these composites have shown good reusability, maintaining a removal efficiency of 84.32% after five cycles. rsc.orgconsensus.appresearchgate.net Another novel ternary magnetic composite, Ppy–Fe3O4/rGO, which combines reduced graphene oxide (rGO), polypyrrole (Ppy), and Fe3O4 nanoparticles, exhibited an even higher maximum adsorption capacity of 293.3 mg/g for Cr(VI). bohrium.com

Iron Oxyhydroxides: Iron oxyhydroxides (IOAs) have been proven to be efficient adsorbents for chromate (B82759) due to their hierarchical porous structure. tandfonline.com This structure allows Cr(VI) ions to migrate into both micro- and macro-pores, leading to very fast uptake, with adsorption reaching equilibrium in less than five minutes. tandfonline.com Studies using natural iron oxyhydroxides such as goethite, ferrihydrite, and schwertmannite have also shown them to be effective and promising adsorbents. nitrkl.ac.in The adsorption capacity of these materials is largely attributed to their surface area. nitrkl.ac.in A hybrid process combining adsorption onto iron oxyhydroxide agglomerates with ultrafiltration has been investigated as a potent method for removing chromium from contaminated water, capable of meeting regulatory limits. tandfonline.comnih.gov

LDH-Modified Cellulose (B213188) Gel: Layered double hydroxides (LDHs) are useful adsorbents due to their large specific surface area and unique layered structure with abundant bonding sites. mdpi.com To create an environmentally friendly, cost-effective, and biodegradable adsorbent, a Mg/Al layered double hydroxide (B78521) (LDH) was used to modify sphagnum cellulose gel (MgAl/LDH@SMCG). nih.govmdpi.com This modification results in a porous composite gel with numerous -COOH and -OH chelating groups, which significantly enhances its adsorption capacity and structural stability. nih.govmdpi.com The modified gel exhibits increased surface roughness and more adsorption sites, leading to a Cr(VI) adsorption capacity of 47.5 mg/g and a high removal efficiency of 97.08%. mdpi.com

Chromium Hydroxide Nanoparticles: While not typically used as a primary adsorbent, the formation of chromium hydroxide (Cr(OH)₃) is a crucial step in the remediation process. The reduction of the highly toxic Cr(VI) to the less toxic Cr(III) is often followed by the precipitation of Cr(III) as chromium hydroxide, especially in neutral to alkaline conditions. mdpi.com This precipitation effectively removes the chromium from the aqueous phase. Many advanced adsorbents facilitate this reduction-precipitation mechanism on their surface. mdpi.combohrium.com

Table 1: Comparison of Novel Adsorbents for Cr(VI) Removal

AdsorbentMaximum Adsorption Capacity (mg/g)Key FeaturesReference
Fe3O4/chitosan/polypyrrole193.23Magnetic, reusable, facilitates Cr(VI) reduction rsc.orgresearchgate.net
Ppy–Fe3O4/rGO293.3Ternary magnetic composite, high surface area bohrium.com
Iron Oxyhydroxide Agglomerates (IOAs)-Fast kinetics, porous structure, suitable for hybrid systems tandfonline.com
Mg/Al LDH-Modified Cellulose Gel47.5Biodegradable, high removal efficiency (97.08%) mdpi.com

Optimization of Adsorption Parameters (pH, concentration, contact time, temperature)

The efficiency of Cr(VI) adsorption is significantly influenced by several operational parameters. researchgate.netmaxwellsci.com Optimizing these factors is crucial for maximizing removal efficiency and for the practical application of adsorption technologies.

pH: The pH of the solution is one of the most critical variables affecting Cr(VI) adsorption. nih.gov It influences both the surface charge of the adsorbent and the chemical form (speciation) of chromium in the water. nih.gov In acidic solutions (typically pH < 6), the surface of most adsorbents becomes positively charged (protonated), which enhances the electrostatic attraction of anionic Cr(VI) species like HCrO₄⁻ and Cr₂O₇²⁻. mdpi.comresearchgate.netmdpi.com Consequently, the highest removal efficiency for Cr(VI) is often observed in acidic conditions, frequently around pH 2.0-3.0. mdpi.comnih.govscispace.com As the pH increases and becomes alkaline, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion and reduced adsorption of Cr(VI) anions. mdpi.comresearchgate.net

Concentration: The initial concentration of Cr(VI) in the wastewater also plays a role. researchgate.net Generally, a higher initial concentration provides a greater driving force for the transfer of chromium ions from the solution to the adsorbent surface, which can lead to a higher adsorption capacity at equilibrium. mdpi.comresearchgate.net However, the percentage of removal may decrease as the initial concentration increases, because the available adsorption sites become saturated. researchgate.net

Contact Time: The removal of Cr(VI) increases with contact time until it reaches an equilibrium point where the adsorbent becomes saturated. nih.govresearchgate.net The initial phase of adsorption is typically rapid due to the abundance of available active sites on the adsorbent surface. nih.gov As these sites become occupied, the rate of adsorption slows down until equilibrium is achieved. nih.gov The time to reach equilibrium varies depending on the adsorbent, with some advanced materials like iron oxyhydroxide agglomerates reaching it in under 5 minutes, while others may require several hours. tandfonline.comnih.gov

Temperature: The effect of temperature on Cr(VI) adsorption determines whether the process is endothermic (favored by higher temperatures) or exothermic (favored by lower temperatures). mdpi.com Many studies have found the adsorption of Cr(VI) to be an endothermic process, where an increase in temperature enhances the removal efficiency and adsorption capacity. rsc.orgresearchgate.netmdpi.com For example, one study on coal waste as an adsorbent found the highest removal efficiency at 45 °C. nih.gov This is often because higher temperatures can increase the diffusion rate of chromium ions.

Table 2: Optimal Conditions for Cr(VI) Adsorption by Various Materials

AdsorbentOptimal pHOptimal Temperature (°C)Contact Time for EquilibriumReference
Fe3O4/CS/PPy Composite2.025 (298 K)- rsc.orgresearchgate.net
Acid-Washed Coal Residue3.04548 h nih.gov
PEI Modified Brewer's Grains1.79301.88 h maxwellsci.com
Magnolia Leaf Biomass2.0-45 min researchgate.net

Mechanistic Investigations of Chromium Adsorption

Understanding the mechanisms through which adsorbents capture chromium is fundamental to designing more efficient and effective materials. researchgate.nettandfonline.com The removal of Cr(VI) is rarely a single-step process; it often involves a combination of physical and chemical interactions occurring simultaneously. researchgate.nettandfonline.com The primary mechanisms include electrostatic attraction, surface complexation, redox reactions, and ion exchange. mdpi.com

Electrostatic Interaction and Surface Complexation

Electrostatic interaction is a dominant mechanism, especially in the initial phase of adsorption. tandfonline.comresearchgate.net As mentioned, at low pH, the surface of many adsorbents becomes protonated, acquiring a positive charge. mdpi.com This positive surface strongly attracts the negatively charged Cr(VI) oxyanions (HCrO₄⁻, Cr₂O₇²⁻) present in the acidic solution. mdpi.comresearchgate.net

Following the initial electrostatic attraction, surface complexation can occur. researchgate.net This involves the formation of chemical bonds between the chromium ions and the functional groups on the adsorbent's surface. researchgate.net These complexes can be categorized as outer-sphere or inner-sphere complexes. researchgate.net

Outer-sphere complexes are formed when the hydrated chromium anion is associated with the charged surface of the adsorbent through electrostatic forces, with water molecules remaining between the ion and the surface. researchgate.net

Inner-sphere complexes involve the direct bonding of the chromium ion to the adsorbent surface, displacing water molecules. researchgate.net This type of complexation is a stronger, more specific interaction and is often considered a form of chemisorption. mdpi.com Spectroscopic studies have confirmed the formation of both monodentate and bidentate inner-sphere surface complexes on materials like iron oxides. mdpi.com

Redox Reactions (Cr(VI) to Cr(III) reduction)

A critically important mechanism in chromium remediation is the reduction of toxic Cr(VI) to the far less toxic Cr(III). acs.orgnih.gov Many advanced adsorbents, particularly those rich in electron-donating functional groups (like amino or hydroxyl groups) or containing reductive materials (like zero-valent iron or polypyrrole), can facilitate this conversion. mdpi.combohrium.comresearchgate.net

The process can occur through two main pathways:

Direct Reduction: Cr(VI) in the solution comes into contact with electron-donor groups on the adsorbent and is directly reduced to Cr(III), which may then be released back into the solution or bind to the adsorbent. uniceub.br

Indirect Reduction (Adsorption-Coupled Reduction): This involves a multi-step process where anionic Cr(VI) is first adsorbed onto positively charged sites on the adsorbent surface. acs.orguniceub.br Subsequently, the adsorbed Cr(VI) is reduced to Cr(III) by adjacent electron-donating groups. acs.orguniceub.br The newly formed Cr(III) cation can then be released into the solution or, more commonly, be chelated or complexed by other functional groups (e.g., carboxyl groups) on the adsorbent surface. acs.orguniceub.br

X-ray Photoelectron Spectroscopy (XPS) is a key analytical technique used to confirm this redox reaction, by identifying the oxidation states of chromium on the adsorbent surface before and after adsorption. bohrium.comresearchgate.net Studies using XPS have demonstrated that for adsorbents like Ppy–Fe3O4/rGO composites, the removal mechanism involves the reduction of Cr(VI) to Cr(III) by the nitrogen species in the polypyrrole. bohrium.com Similarly, research on graphene oxide-based polymer beads showed that alcoholic groups on the polymer were converted to carboxylic groups as they donated electrons to reduce Cr(VI) to Cr(III). researchgate.net

Ion Exchange and Chelation Mechanisms

Ion exchange is another significant mechanism involved in chromium removal. tandfonline.commdpi.com In this process, the anionic forms of Cr(VI) (e.g., HCrO₄⁻, CrO₄²⁻) in the solution are exchanged for other anions, such as Cl⁻ or OH⁻, that are present on the surface of the adsorbent. tandfonline.com Layered double hydroxides (LDHs), for instance, can adsorb Cr(VI) anions by exchanging them for the chloride ions residing in their interlayer spaces. tandfonline.com Some anion exchange resins have shown very high capacities for Cr(VI) removal through this mechanism. mdpi.com

Chelation is a more specific binding mechanism that involves the formation of multiple coordinate bonds between a single metal ion (in this case, Cr(III) after reduction) and a ligand that has two or more donor atoms. nih.govjmchemsci.com Many adsorbents are functionalized with chelating groups like carboxyl (-COOH) and amino (-NH₂) groups, which have a high affinity for trivalent chromium ions. mdpi.comsysrevpharm.org After Cr(VI) is reduced to Cr(III) on or near the adsorbent surface, these chelating groups can effectively sequester the Cr(III), preventing its release back into the water. uniceub.brnih.gov This combination of reduction followed by chelation provides a robust and stable removal of chromium from the aqueous environment. nih.gov

Kinetic Modeling (Pseudo-first-order, Pseudo-second-order, Intraparticle Diffusion)

The study of adsorption kinetics is crucial for understanding the rate at which chromium is removed from aqueous solutions and for designing efficient remediation systems. Several kinetic models are employed to describe the adsorption process, with the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models being the most common.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. iicbe.orgresearchgate.net It is generally applicable during the initial stages of adsorption. However, many studies have found that this model does not provide the best fit for the entire adsorption process of chromium, as indicated by lower correlation coefficients (R²) compared to other models. researchgate.net

The pseudo-second-order model is more widely used and often provides a better fit for chromium adsorption data. iicbe.orgnih.govscielo.org.ar This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scielo.org.ar A good fit of this model suggests that the adsorption process is primarily controlled by chemical reactions. iicbe.orgresearchgate.net For instance, the adsorption of Cr(VI) onto treated waste newspaper and functionalized multi-wall carbon nanotubes has been shown to follow the pseudo-second-order model. bpums.ac.irbohrium.com

Table 1: Comparison of Kinetic Models for Chromium Adsorption

Model Underlying Assumption Applicability Rate-Limiting Step Indication
Pseudo-first-order Adsorption rate is proportional to the number of unoccupied sites. iicbe.orgresearchgate.net Often suitable for the initial phase of adsorption. Physisorption
Pseudo-second-order Adsorption rate is dependent on the square of the number of unoccupied sites. iicbe.orgscielo.org.ar Frequently provides the best fit for the entire adsorption process. nih.govbohrium.com Chemisorption scielo.org.ar
Intraparticle Diffusion Adsorption is controlled by the diffusion of the adsorbate within the pores of the adsorbent. scielo.org.arscispace.com Helps to elucidate the diffusion mechanism in a multi-step adsorption process. Diffusion within adsorbent particles

Isotherm Modeling (Langmuir, Freundlich, Temkin)

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature. The Langmuir, Freundlich, and Temkin models are commonly used to analyze this equilibrium.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. bpums.ac.irresearchgate.net This model is often indicative of a chemisorption process. A good fit to the Langmuir model, as indicated by a high correlation coefficient (R²), suggests that the adsorbent has a finite number of identical and energetically equivalent adsorption sites. bohrium.comresearchgate.net The adsorption of Cr(VI) on various adsorbents, including coffee husks and functionalized multi-wall carbon nanotubes, has been successfully described by the Langmuir isotherm. bpums.ac.irresearchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.nettandfonline.com Unlike the Langmuir model, it does not assume a monolayer coverage. The Freundlich model is often suitable for describing physisorption processes. researchgate.net

The Temkin isotherm model considers the effect of adsorbate-adsorbent interactions on the heat of adsorption. bpums.ac.irresearchgate.net It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. This model is useful for understanding the energetic aspects of the adsorption process. researchgate.net

Table 2: Comparison of Isotherm Models for Chromium Adsorption

Model Key Characteristics Surface Assumption Adsorption Nature Indication
Langmuir Assumes monolayer adsorption at a finite number of identical sites. bpums.ac.irresearchgate.net Homogeneous researchgate.net Often suggests chemisorption.
Freundlich Empirical model for multilayer adsorption. researchgate.nettandfonline.com Heterogeneous researchgate.net Typically indicates physisorption.
Temkin Considers the effect of adsorbate-adsorbent interactions on the heat of adsorption. bpums.ac.irresearchgate.net Heterogeneous Provides insight into the heat of adsorption.

Chromium(III) Hydroxide Formation in Environmental Contexts

Precipitation of Cr(III) as a Remediation Strategy

A common and effective strategy for remediating water contaminated with the highly toxic and mobile hexavalent chromium (Cr(VI)) is its reduction to the less toxic and less soluble trivalent chromium (Cr(III)). researchgate.netfrontiersin.org Once reduced, Cr(III) can be readily precipitated out of the solution as chromium(III) hydroxide, Cr(OH)₃, by adjusting the pH to neutral or alkaline conditions. researchgate.nettandfonline.com This process significantly reduces the concentration of dissolved chromium in the water.

The precipitation of Cr(III) is a widely used method in industrial wastewater treatment, particularly for effluents from tanning industries where chromium salts are extensively used. researchgate.netthescipub.com Various alkaline agents such as calcium hydroxide, sodium hydroxide, and magnesium oxide can be used to induce the precipitation of Cr(OH)₃. thescipub.com The choice of the precipitating agent can influence the characteristics of the resulting sludge, such as its settling rate and volume. thescipub.com For example, magnesium oxide has been shown to produce a dense sludge with a good settling rate. thescipub.com

Stability of Cr(III) Hydroxide in Contaminated Systems

The long-term effectiveness of chromium remediation by precipitation depends on the stability of the formed chromium(III) hydroxide. The solubility of Cr(OH)₃ is pH-dependent, exhibiting good stability and low solubility in the neutral to alkaline pH range. researchgate.net However, under acidic conditions (pH below 5), the solubility of Cr(OH)₃ increases, potentially leading to the re-release of chromium into the environment. researchgate.netmdpi.com

In contaminated systems, the presence of other elements, particularly iron, can significantly enhance the stability of the precipitated chromium. When Cr(III) is co-precipitated with iron(III), it can form mixed Fe(III)-Cr(III) hydroxides, such as (Fe, Cr)(OH)₃. tandfonline.comresearchgate.net These mixed hydroxides have been found to be more stable and have a lower solubility over a wider pH range compared to pure Cr(OH)₃. researchgate.netresearchgate.net The structure of these mixed hydroxides is often similar to that of ferrihydrite, which contributes to their enhanced stability. researchgate.net

Reoxidation Phenomena of Cr(III) to Cr(VI) and Mitigating Strategies

A significant challenge in the long-term management of chromium-contaminated sites is the potential for the reoxidation of the less toxic Cr(III) back to the highly toxic Cr(VI). nih.govresearchgate.net This "bounce back" phenomenon can occur under oxidizing environmental conditions. researchgate.net The presence of certain minerals, particularly manganese oxides, can mediate the oxidation of Cr(III) to Cr(VI). nih.gov

Mitigating strategies to prevent reoxidation are crucial for ensuring the permanent removal of chromium contamination. One promising approach is the formation of highly stable chromium-bearing minerals. Recent research has focused on the formation of chromite (FeCr₂O₄), which is a very stable and weathering-resistant mineral. nih.gov The formation of chromite can be promoted under specific pH and Fe(III)/Cr(III) ratios. nih.gov Biological methods, using microorganisms to control the redox potential (Eh) and pH of the contaminated site, can also be employed to optimize the conditions for the precipitation of stable chromium minerals like chromite. nih.gov The formation of stable mixed Fe(III)-Cr(III) hydroxides, as mentioned earlier, is another effective strategy to prevent the reoxidation of Cr(III). researchgate.net

Sustainable and Green Remediation Technologies

In recent years, there has been a growing emphasis on the development of sustainable and green technologies for chromium remediation. These technologies aim to be cost-effective, environmentally friendly, and efficient.

Biosorption is a prominent green technology that utilizes biological materials, such as agricultural waste (e.g., rice husks, coffee husks, peanut shells), plants, algae, bacteria, and fungi, as adsorbents to remove chromium from water. nih.govnih.gov These biomaterials are often abundant, inexpensive, and have a natural affinity for heavy metals. The use of agricultural waste as biosorbents not only provides a low-cost alternative to conventional adsorbents like activated carbon but also helps in waste management. nih.gov

Phytoremediation is another green approach that uses plants to remove, contain, or render harmless environmental contaminants. nih.gov Certain plants can accumulate chromium in their tissues, a process known as phytoextraction, or can help to stabilize the chromium in the soil, preventing its migration to groundwater.

Green synthesis of nanomaterials for remediation is also gaining traction. For example, nano-sized zerovalent iron (nZVI) can be synthesized using plant extracts, such as oak leaf extract, as a reducing agent. mdpi.com These "green" nZVI particles can then be used for the reduction of Cr(VI) to Cr(III). Supporting these nanoparticles on natural materials like clays (B1170129) (e.g., sepiolite, kaolinite) can enhance their stability and reactivity. mdpi.com

Microbial remediation , or bioremediation, harnesses the metabolic capabilities of microorganisms to transform toxic Cr(VI) into the less harmful Cr(III). sustaine.org Bacteria and fungi can directly reduce Cr(VI) through enzymatic pathways. sustaine.org This biological reduction is an environmentally friendly process that can be applied in situ to contaminated soils and water.

These sustainable technologies offer promising alternatives to conventional physicochemical methods, which can be expensive and may generate secondary pollutants. researchgate.net

Biosorption Strategies Using Biomass

Biosorption is a cost-effective and environmentally friendly technology that utilizes biological materials to sequester contaminants. A wide variety of biomass, including microorganisms like bacteria, fungi, and algae, as well as agricultural wastes, have been investigated for their potential to remove chromium from water. who.intresearchgate.net The process is generally passive, relying on the physicochemical interactions between the metal ions and the functional groups present on the cell surface of the biomass. hep.com.cn

The primary mechanisms involved in the biosorption of Cr(VI) include electrostatic attraction, surface complexation, and the reduction of Cr(VI) to Cr(III). mdpi.com The effectiveness of biosorption is highly dependent on several factors, notably the pH of the solution. A lower pH, typically in the range of 2.0 to 3.0, is often optimal for Cr(VI) removal. mdpi.combioline.org.br At these acidic pH levels, the surface of the biomass becomes protonated, creating a positive charge that electrostatically attracts the anionic forms of Cr(VI), such as dichromate (Cr₂O₇²⁻) and bisulfate (HCrO₄⁻). mdpi.comnih.gov

Various functional groups on the biomass surface, including carboxyl, hydroxyl, amino, and phosphate (B84403) groups, serve as binding sites for chromium ions. hep.com.cnmdpi.com Studies using Fourier Transform Infrared Spectroscopy (FTIR) have confirmed that interactions with carboxyl and amino groups are particularly significant in the biosorption process. hep.com.cnbioline.org.br

The efficiency of different biomass types for chromium removal has been extensively studied. For instance, the dead biomass of the fungus Aspergillus niger has demonstrated significant Cr(VI) removal capabilities. ijcmas.com Similarly, biomass derived from the brown seaweed Ecklonia has been shown to effectively bind trivalent chromium, with carboxyl groups identified as the primary binding sites. mcgill.ca Agricultural byproducts, such as the husk of Bengal gram (Cicer arietinum), also show excellent potential, achieving up to 99.9% removal of chromium from a 10 mg/L solution. bioline.org.br

Table 1: Performance of Various Biomass Types in Chromium Biosorption

Utilization of Green Rust and Layered Double Hydroxides

Green rusts (GRs) and layered double hydroxides (LDHs) are classes of minerals that have shown significant promise for the remediation of chromium-contaminated water and soil. mdpi.comuts.edu.au Their unique layered structures and chemical reactivity enable the effective removal of hexavalent chromium, primarily through reduction and adsorption processes.

Green Rusts (GRs) are mixed-valent iron hydroxides with a layered structure, containing anions and water molecules in their interlayers. mdpi.com The presence of structural Fe(II) makes green rust a potent reducing agent for Cr(VI). nih.gov The remediation process involves the reduction of the highly toxic and mobile Cr(VI) to the less toxic and less soluble Cr(III), which can then precipitate or be incorporated into other mineral structures. mdpi.comuts.edu.au Studies on hydroxysulfate green rust (GR_SO4) have shown this reduction to be a rapid process. nih.gov The reaction mechanism can involve both the exchange of chromate into the interlayer of the green rust, where it is reduced by Fe(II), and the reduction of Cr(VI) adsorbed at the solid-solution interface. mdpi.com The end products often include Cr(III)-substituted iron oxides like goethite, which act as an effective sink for the trivalent chromium. mdpi.com However, the stability of the reaction byproducts can be a concern, as some Cr(III) (oxy)hydroxides may be re-oxidized under certain environmental conditions, such as in the presence of manganese oxides. nih.gov

Layered Double Hydroxides (LDHs) , also known as hydrotalcite-like compounds, are materials with positively charged brucite-like layers and charge-compensating anions in the hydrated interlayer region. researchgate.netresearchgate.net This structure makes them excellent candidates for removing anionic pollutants like chromate from water. The primary removal mechanisms for Cr(VI) by LDHs are anion exchange and surface adsorption. researchgate.nettandfonline.com The interlayer anions (such as Cl⁻, NO₃⁻, or CO₃²⁻) can be exchanged with chromate or dichromate ions from the solution. researchgate.net Furthermore, the positively charged surfaces of LDH particles have a high affinity for Cr(VI) anions via electrostatic attraction. researchgate.net

An important aspect of the interaction between LDHs and Cr(VI) is the "adsorption-coupled reduction" mechanism. researchgate.nettandfonline.com In this process, Cr(VI) anions in contact with electron-donating groups within the LDH structure can be partially reduced to Cr(III) cations. researchgate.netresearchgate.net These newly formed Cr(III) cations can then be adsorbed onto the LDH through mechanisms like isomorphic substitution (replacing trivalent cations like Al³⁺ in the LDH layers) and complexation. researchgate.net The efficiency of LDHs can be very high, with some studies reporting Langmuir maximum adsorption capacities ranging from 16.3 mg/g to as high as 726 mg/g, depending on the specific composition and synthesis method of the LDH. researchgate.net

Table 2: Chromium Adsorption Mechanisms and Capacities for Green Rust and LDHs

Pigment Science and Optical Properties of Chromium Iii Hydroxide Green

Reflectance Spectroscopy and Colorimetric Analysis

Reflectance spectroscopy is a fundamental tool for characterizing chromium oxide green pigments. The resulting spectrum reveals key information about the pigment's color and its interaction with light across the ultraviolet, visible, and near-infrared (NIR) regions. Typically, the reflectance spectrum of Cr₂O₃ shows a characteristic peak in the green region of the visible spectrum, at around 540-550 nm, which is responsible for its green appearance. nih.govresearchgate.net Additionally, two absorption valleys, corresponding to the ⁴A₂(g) → ⁴T₁(g) and ⁴A₂(g) → ⁴T₂(g) electronic transitions of the Cr³⁺ ion, define its color. researchgate.net

Colorimetric analysis, using systems like the CIE Lab* color space, provides quantitative data on the pigment's color. The L* value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. These values are directly influenced by the pigment's synthesis conditions and are critical for quality control and application-specific color matching. researchgate.net

A significant application of chromium oxide green is in camouflage coatings, where the goal is to mimic the spectral reflectance of natural green foliage. nih.gov Natural vegetation exhibits a characteristic reflectance spectrum: low reflectance in the blue (around 450 nm) and red (around 680 nm) regions due to chlorophyll (B73375) absorption, a peak in the green region (around 550 nm), and a sharp increase in reflectance in the near-infrared (NIR) region (from 700 to 1300 nm), often called the "red edge". nih.govresearchgate.net

Standard Cr₂O₃ pigments naturally share the green color but differ significantly from foliage in the NIR region. nih.gov Their NIR reflectance is typically lower than that of plants, and they lack the specific absorption valleys caused by water in leaves (around 1400-1600 nm). nih.gov This mismatch allows for easy detection by modern NIR sensors. researchgate.net Consequently, research focuses on modulating the spectral reflectance of Cr₂O₃ to better replicate the signature of green plants. This is achieved by controlling particle size, morphology, and, most effectively, through doping. nih.govresearchgate.net The aim is to increase the NIR reflectance and introduce absorption bands in the NIR to simulate the effect of moisture in leaves, thereby improving the camouflage effectiveness against various detection systems. nih.govdtic.mil

The conversion of chromium hydroxide (B78521) to crystalline Cr₂O₃ is achieved through calcination, a high-temperature heat treatment process. Calcination conditions, particularly temperature and duration, have a profound impact on the resulting pigment's properties.

Calcination Temperature: Increasing the calcination temperature generally leads to better crystallization and an increase in the particle size of the Cr₂O₃. nih.gov Higher temperatures, such as 1000°C compared to 900°C, can enhance the NIR reflectance of the pigment. nih.gov The thermal decomposition behavior of the chromium hydroxide precursor (e.g., α-CrOOH vs. γ-CrOOH) also affects the morphology and color of the final Cr₂O₃ pigment, with different precursors yielding colors from yellowish-green to brownish-green. researchgate.net The process can produce Cr₂O₃ particles with high purity and uniform size. researchgate.net

Doping: The introduction of foreign ions (dopants) into the Cr₂O₃ crystal lattice during synthesis is a primary method for tuning its color and spectral properties. Doping can alter the crystal field environment of the Cr³⁺ ions and introduce new electronic transitions, thereby modifying the reflectance spectrum. researchgate.net For instance, even small amounts of certain dopants can shift the color and significantly alter the NIR reflectance, which is critical for creating "cool pigments" or for camouflage applications. nih.govresearchgate.net

The table below summarizes the general effects of calcination and doping on the properties of chromium oxide pigments.

ParameterEffect on Cr₂O₃ PigmentResearch Finding
Calcination Temperature Influences crystallinity, particle size, and NIR reflectance.Increasing calcination temperature from 900°C to 1000°C improves the NIR reflectance of pure Cr₂O₃ samples. nih.gov
Precursor Type (e.g., α-CrOOH vs. γ-CrOOH) Affects particle morphology, size uniformity, and color.γ-CrOOH produces a more homogeneous, yellowish-green Cr₂O₃, while α-CrOOH yields a brownish-green pigment with non-uniform size. researchgate.net
Doping Modifies crystal lattice, electronic structure, color, and spectral reflectance.Doping is a key strategy to modulate the reflectance spectrum to match that of green plants for camouflage applications. nih.gov

Doping Effects on Optical Properties and Conductivity

Doping chromium oxide not only adjusts its color but also significantly impacts its broader optical properties and electrical conductivity. By substituting Cr³⁺ ions with other metal ions, it is possible to engineer the material's band structure and defect chemistry.

Doping with various transition metals has been extensively studied to tailor the properties of Cr₂O₃ pigments for specific uses, such as cool coatings and advanced camouflage.

Titanium (Ti) Doping: The introduction of Ti⁴⁺ ions into the Cr₂O₃ lattice significantly increases the pigment's reflectance in the NIR region (700-2500 nm). researchgate.net This makes Ti-doped Cr₂O₃ a promising candidate for "cool pigments" that reflect solar heat. The enhancement in NIR reflectance is attributed to a larger grain size and changes in the local electronic environment of Cr³⁺. researchgate.net

Cobalt (Co) Doping: Doping with Co²⁺ introduces a characteristic absorption band in the NIR region (1200-1700 nm). nih.gov While not a perfect match, this absorption helps to simulate the water absorption valley found in the reflectance spectra of natural plants, thereby narrowing the spectral gap between the pigment and foliage for camouflage purposes. nih.gov However, Co doping tends to decrease the reflection peak in the visible green region. nih.gov

Aluminum (Al) Doping: Al³⁺ can also be used as a dopant. In Al/Ti binary-doped Cr₂O₃, a significant increase in NIR reflectance has been observed. researchgate.net

The following table details the effects of doping on the spectral and colorimetric properties of Cr₂O₃.

Dopant(s)Effect on Reflectance SpectrumImpact on Chromatic PropertiesApplication
Ti Significantly increases NIR reflectance (700-2500 nm). researchgate.netCauses a small rise in the reflection peak at ~540 nm. nih.govCool Pigments
Co Introduces a characteristic absorption band at 1200-1700 nm; decreases NIR reflection in this range. nih.govDecreases the reflection peak at 540 nm. nih.govCamouflage
Fe Decreases reflectance in both visible and NIR regions. nih.govresearchgate.netLowers the reflection peak around 550 nm. nih.govCamouflage (Co-dopant)
Al/Ti Binary doping can lead to very high average NIR reflectance (e.g., 87.5% from 700-2500 nm). researchgate.netModifies color parameters depending on concentration.Cool Pigments
Ti/Co/Fe Co-doping allows for fine-tuning the spectrum to closely match green plants, with a high NIR platform and a Co²⁺ absorption band. nih.govCan achieve reflectance values between 10-20% at 550 nm, similar to plants. nih.govAdvanced Camouflage

Chromium oxide (Cr₂O₃) is an intrinsic p-type semiconductor, a property attributed to the formation of chromium vacancies (V"Cr) in the crystal lattice. aip.orgicrc.ac.ir This semiconducting nature is directly linked to its optical properties, including IR absorption. The process of doping not only alters the visual color but also modifies the electronic band structure and defect concentration, which in turn influences both electrical conductivity and IR absorption.

When a dopant with a different valence state, such as Ni²⁺, is introduced into the Cr₂O₃ lattice to replace Cr³⁺, it acts as an acceptor, creating more holes (positive charge carriers) to maintain charge neutrality. rsc.org This increases the p-type conductivity. rsc.org Conversely, doping can also introduce defects or strain in the lattice, which can act as scattering centers for charge carriers or create new energy levels within the band gap.

The correlation between these phenomena can be summarized as follows:

Doping and Defect Chemistry: Introducing dopants alters the native defect chemistry of Cr₂O₃. This can increase the concentration of charge carriers (holes), thereby enhancing p-type conductivity. rsc.org

Electronic Structure Modification: Dopants can contribute their own electronic states to the band structure of Cr₂O₃. For example, Ni-doping contributes to the valence band composition, making the resulting holes more delocalized and improving conductivity. rsc.org

Impact on IR Absorption/Reflectance: Changes in the concentration of free carriers (holes) and the introduction of defect energy levels directly affect how the material interacts with infrared radiation. An increase in free carriers can lead to increased IR absorption. Furthermore, the electronic transitions between defect levels and the valence or conduction bands can also cause absorption at specific IR wavelengths. icrc.ac.ir For example, the enhanced NIR reflectance seen with Ti doping is linked to changes in the local electronic environment and grain size, which are consequences of the doping process. researchgate.net Similarly, the characteristic IR absorption in Co-doped Cr₂O₃ is a direct result of the electronic transitions specific to the Co²⁺ ion within the host lattice. nih.gov

Therefore, doping serves as a method to engineer the optoelectronic properties of Cr₂O₃. The choice of dopant and its concentration allows for the simultaneous tuning of its semiconducting characteristics and its IR absorption/reflectance profile, enabling its use in functional applications beyond simple pigmentation.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has become a principal computational method for investigating the electronic structure and properties of transition metal compounds, including chromium hydroxide (B78521) and related species. DFT calculations allow for the modeling of complex chemical processes and interactions.

The oxidation of Cr(III) to the more mobile and toxic Cr(VI) is a significant environmental concern. While direct DFT simulations on the oxidation of solid chromium(III) hydroxide are complex, studies on related systems provide valuable insights. The oxidative dissolution of Cr(OH)₃ is known to be accelerated in the presence of strong oxidants. acs.org Experimental work has shown that under certain pH conditions, the dissolution of Cr(OH)₃(s) is significantly enhanced by oxidants like sodium hypochlorite. acs.org

The nature of the chromium-oxygen (Cr-O) bond is fundamental to the structure and reactivity of chromium hydroxide. DFT calculations are instrumental in characterizing this bond. The bond between chromium and the hydroxide group is considered polar covalent, based on the electronegativity difference between chromium and oxygen. quora.com DFT studies can precisely calculate bond lengths, bond angles, and vibrational frequencies associated with Cr-O bonds.

For example, in DFT studies of chromium acetate (B1210297) complexes, which serve as models for chromium's interaction with oxygen-containing ligands, the calculated average Cr-O bond lengths in [CrIII(AC)₃]⁰ and [CrVI(AC)₃]³⁺ complexes are 2.01 Å and 1.85 Å, respectively. scirp.org This difference highlights the effect of the oxidation state on the bond length. scirp.org DFT has also been used to investigate the addition of ethylene (B1197577) to Cr=O bonds in chromyl chloride, revealing the preference for a [2+3] addition mechanism over a [2+2] pathway. nih.gov Such studies on the reactivity of Cr-O bonds are crucial for understanding the mechanisms of reactions involving chromium hydroxide. Furthermore, calculations have shown that Cr(III) ions can form direct covalent bonds with nitrogen atoms in certain contexts, with Cr-N bond lengths around 1.88 Å to 1.90 Å, demonstrating the ability of DFT to model various types of covalent interactions involving chromium. researchgate.net

DFT is widely used to study the interaction of chromium ions with various ligands and surfaces, which is essential for understanding the environmental fate and applications of chromium compounds. These studies can predict binding energies, preferred coordination geometries, and the electronic structure of the resulting complexes.

For instance, DFT calculations have been used to investigate the interaction of Cr(III) with ligands such as cyanide, thiocyanate, EDTA, methylamine, and ethylamine, allowing for the determination of stability constants. iosrjournals.org Infrared spectroscopy combined with DFT calculations has been used to determine the binding sites and electronic states of gas-phase chromium coordination complexes with aromatic ligands like acetophenone, anisole (B1667542), and aniline (B41778). mpg.de These studies revealed that bis-complexes of aniline and anisole with chromium are low-spin states, while the mono-complexes are high-spin. mpg.de

In the context of surfaces, DFT and ab initio molecular dynamics (AIMD) simulations have been employed to study the interfacial interactions between chromium metal and molten salts. rsc.org These simulations provide insights into the stability of different chromium phases and their interactions with ions like K⁺, Mg²⁺, and Cl⁻ at the interface. rsc.org Such computational approaches are also vital for understanding the adsorption of chromium species onto various materials, a key process in environmental remediation. researchgate.net

Thermodynamic Calculations for Chromium Speciation and Stability

Thermodynamic calculations are crucial for predicting the speciation of chromium in various environments, such as natural waters, and for understanding the stability of its different compounds. pjoes.com These calculations often rely on experimentally determined or computationally derived stability constants for various chromium complexes.

Thermodynamic data, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation, can be calculated for chromium complexes with different ligands. For example, the stability constants and thermodynamic parameters for the formation of Cr(III) complexes with ligands like CN⁻, SCN⁻, and EDTA have been determined using conductometric methods at different temperatures. iosrjournals.org These studies reveal that Cr(III) forms stable complexes with these ligands at lower temperatures. iosrjournals.org

Regression analysis has been used to develop equations that estimate the thermodynamic stability constants for complexes of Cr²⁺ and Cr³⁺ based on the known protonation constants of the ligands. researchgate.net Thermodynamic equilibrium calculations have also been combined with spectroscopic methods to understand chromium speciation in high-temperature processes like the co-combustion of coal and biomass. nih.gov These models help predict the formation of different chromium species, including Cr(VI), under various conditions, such as the presence of CaO and local oxygen content. nih.gov Furthermore, thermodynamic models have been used to analyze UV-vis and X-ray absorption spectra to determine the speciation and structure of chromium aqua and chloro complexes in acidic solutions. rsc.org

Table 1: Thermodynamic Parameters for Cr(III)-Ligand Complexation This table displays calculated thermodynamic parameters for the formation of complexes between Chromium(III) and various ligands at different temperatures. Data includes Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).

ComplexTemperature (K)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Cr-CN302-246.56-71.460.58
Cr-CN308-249.72-71.080.58
Cr-CN313-251.90-70.360.58
Cr-CN318-256.00-71.560.58
Cr-SCN302-237.95-148.260.30
Cr-SCN308-242.60-147.120.31
Cr-SCN313-242.98-149.080.30
Cr-SCN318-249.18-147.420.32
Cr-EDTA302-244.88-555.67-1.03
Cr-EDTA308-206.83-554.87-1.13

Data sourced from conductometric studies of Cr(III) complex formation. iosrjournals.org

Quantum Mechanical Methods in Coordination Chemistry

Beyond standard DFT, a range of quantum mechanical methods are applied to study the intricate electronic structures of chromium coordination compounds. These methods are particularly important for systems with open-shell transition metal ions, where electron correlation effects are significant.

Multiconfigurational methods, such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and hybrid Multistate Pair-Density Functional Theory (HMS-PDFT), have been shown to perform better than Kohn-Sham DFT for calculating properties like singlet-triplet gaps in Cr(IV) aryl complexes, which are of interest as molecular qubits. nih.govchemrxiv.org These advanced methods are crucial for accurately describing molecules with multiple low-lying electronic states. nih.gov

The PIXEL method, which partitions lattice energy into coulombic, polarization, dispersion, and repulsion terms, has been extended to transition metal complexes, including chromium hexacarbonyl. rsc.orgrsc.org This allows for a detailed analysis of intermolecular interactions in the solid state. rsc.orgrsc.org For understanding magnetic properties, Broken-Symmetry DFT (BS-DFT) is a valuable tool for studying exchange-coupled systems, such as dinuclear chromium complexes. acs.org This approach helps to elucidate the pathways of magnetic coupling, distinguishing between direct metal-metal interactions and ligand-mediated superexchange. acs.org The ongoing development and application of these sophisticated quantum chemical methods continue to deepen the fundamental understanding of chromium's coordination chemistry, from the nature of the Cr-Cr multiple bond to the subtle interactions that govern the properties of its complexes. acs.orgunige.ch

Emerging Research Areas and Future Perspectives

Nanotechnology and Biomedical Applications of Chromium(III) Oxide Nanoparticles

The synthesis of chromium(III) oxide (Cr2O3) nanoparticles, often derived from chromium hydroxide (B78521), has opened up new frontiers in biomedicine. The "green synthesis" approach, utilizing plant extracts as reducing and capping agents, is gaining prominence as an eco-friendly and cost-effective method for producing biocompatible nanoparticles. rasayanjournal.co.inresearchgate.net These biosynthesized nanoparticles are being investigated for a range of therapeutic applications.

Antibacterial and Antioxidant Activities

Green synthesized chromium(III) oxide nanoparticles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netdntb.gov.ua Studies have shown that these nanoparticles exhibit zones of inhibition comparable to standard antibiotics. researchgate.netdntb.gov.ua For instance, Cr2O3 nanoparticles synthesized using Abutilon indicum leaf extract showed superior antibacterial effects compared to chemically synthesized nanoparticles. researchgate.netdntb.gov.ua The mechanism of action is thought to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS).

Furthermore, these nanoparticles have shown potent antioxidant properties. rasayanjournal.co.indntb.gov.ua In one study, Cr2O3 nanoparticles exhibited significant antioxidant activity in a linoleic acid system. researchgate.netdntb.gov.ua This antioxidant potential is attributed to the phytochemicals from the plant extracts that coat the surface of the nanoparticles, which can neutralize free radicals. rasayanjournal.co.in

Anticancer Potential and Cytotoxicity Mechanisms

A growing body of research is focused on the anticancer properties of chromium(III) oxide nanoparticles. dntb.gov.uatandfonline.com Studies have demonstrated their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colorectal cancer (HCT-116). dntb.gov.uatandfonline.commdpi.com The cytotoxicity is often dose-dependent and time-dependent. For example, Cr2O3 nanoparticles synthesized using Simarouba glauca leaf extract showed IC50 values of 19.81 ± 0.18 µg/mL against HeLa cells and 22.33 ± 0.3 µg/mL against HCT-116 cells after 72 hours of exposure. tandfonline.com

The proposed mechanisms for their anticancer activity include the induction of apoptosis (programmed cell death) and the generation of intracellular reactive oxygen species (ROS) that cause oxidative stress within cancer cells. tandfonline.comresearchgate.net Live/dead staining assays have confirmed the ability of these nanoparticles to kill cancer cells effectively. dntb.gov.uamdpi.com

Biocompatibility Studies and Future Biomedical Applications

A critical aspect for the clinical translation of any nanomaterial is its biocompatibility. Studies have shown that green synthesized chromium(III) oxide nanoparticles exhibit excellent biocompatibility with normal cell lines, such as Vero cells. dntb.gov.uanih.gov This is a significant advantage over chemically synthesized nanoparticles, which can exhibit higher toxicity. researchgate.netdntb.gov.ua The biocompatibility is often attributed to the surface coating of phytomolecules from the plant extracts used in the synthesis. mdpi.com

The promising antibacterial, antioxidant, anticancer, and biocompatible properties of Cr2O3 nanoparticles suggest their potential for various future biomedical applications. researchgate.netdntb.gov.ua These include the development of new antimicrobial agents to combat antibiotic-resistant bacteria, novel anticancer therapies, and advanced drug delivery systems. bohrium.comfrontiersin.org

Enzyme Inhibitory Potential

Emerging research has also highlighted the enzyme inhibitory potential of chromium(III) oxide nanoparticles. frontiersin.orgnih.govdntb.gov.ua Specifically, green synthesized Cr2O3 NPs have shown promise as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.gov In one study, the nanoparticles exhibited IC50 values of 120 and 100 μg/ml against AChE and BChE, respectively. frontiersin.orgnih.gov This suggests potential applications in the management of neurodegenerative diseases where these enzymes play a crucial role. Further research is also exploring their inhibitory effects on other enzymes like alpha-amylase. nih.gov

Advanced Composite Materials Incorporating Chromium(III) Hydroxide

Chromium(III) hydroxide is being explored as a component in the development of advanced composite materials with tailored properties. These composites often leverage the unique surface chemistry and reactivity of the hydroxide.

One area of interest is the creation of catalysts. For example, a composite of chromium hydroxide and the metal-organic framework (MOF) MIL-101(Cr) has been synthesized and shown to be a highly selective catalyst for the isomerization of glucose to fructose (B13574). osti.gov This demonstrates the potential for creating novel catalytic systems by combining the properties of chromium hydroxide with other functional materials.

Another application is in environmental remediation. Researchers have developed composites of chromium hydroxide nanoparticles with polymers for the efficient removal of heavy metals like cadmium from aqueous solutions. rsc.org The incorporation of chromium hydroxide enhances the surface properties and porosity of the polymer, leading to improved adsorption capacity. rsc.org Layered double hydroxides (LDHs) containing chromium are also being investigated for their ability to remove pollutants from water through anion exchange and redox processes. mdpi.comrsc.org For instance, a zinc-chromium layered double hydroxide composite with nickel cobalt sulfide (B99878) has been fabricated for the electrochemical detection of the veterinary drug ronidazole. rsc.org

Mechanistic Insights into Complex Chromium Transformations

A fundamental understanding of the transformation processes involving chromium is crucial for both environmental and industrial applications. Research in this area aims to elucidate the mechanisms by which chromium compounds, including hydroxides, are formed, transformed, and interact with their environment.

Studies have investigated the surfactant-induced transformation of chromium-bearing minerals like schwertmannite. nih.gov These studies provide insights into how environmental factors can influence the redistribution of chromium species. For example, the type of surfactant and the pH of the environment can affect the final transformation products and the form in which chromium exists. nih.gov

On a more fundamental level, researchers are exploring the C–H bond activation of hydrocarbons by chromium(IV) oxo complexes, which can be formed from chromium(III) precursors. acs.org These studies use experimental and theoretical methods to understand the reaction mechanisms, which are relevant to catalysis. The research has shown that these reactions can proceed via a hydrogen-atom abstraction mechanism. acs.org

Furthermore, the redox reactions of chromium complexes with biologically relevant molecules are being investigated to understand their potential biological activity and toxicity. researchgate.net These studies shed light on how the electrochemical behavior of chromium complexes can be modulated by their environment, which is crucial for understanding their interactions within biological systems. researchgate.net The study of the structural properties of mixed chromium(III)-iron(III) (oxy)hydroxides provides insights into how the incorporation of chromium can affect the structure and properties of these environmentally important nanomaterials. researchgate.net

Sustainable Manufacturing and Life Cycle Assessment of Chromium(III) Products

The production of chromium-based materials, including chromium hydroxide green, is increasingly being scrutinized for its environmental impact. This has led to a growing body of research focused on developing more sustainable manufacturing processes and conducting comprehensive life cycle assessments (LCAs) to understand and mitigate the ecological footprint of these products.

Traditional manufacturing methods for chromium pigments often involve high-temperature calcination, which relies heavily on fossil fuels and results in significant carbon dioxide emissions. mdpi.comresearchgate.net The industrial synthesis of ceramic pigments typically includes a washing step, which can lead to water pollution with toxic elements. qualicer.org Furthermore, the entire life cycle, from mining chromite ore to the disposal of chromium-containing products, presents various environmental challenges, including potential contamination of soil and water. miningwatch.cacarleton.edu

In response, researchers are exploring "green" manufacturing processes that aim to improve resource and energy efficiency while minimizing waste. researchgate.net These innovative approaches focus on several key areas: reducing energy consumption, recycling chromium-containing industrial residues, and developing alternative synthesis routes that are more environmentally benign. researchgate.netresearchgate.net For instance, laboratory-scale green processes have demonstrated higher total chromium yields and a significant reduction in toxic waste, such as hexavalent chromium (Cr(VI)). researchgate.net

Life cycle assessment has become a critical tool for evaluating the environmental performance of chromium product manufacturing. destinyh2020andbeyond.euepa.gov LCAs provide a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and disposal. mdpi.comdestinyh2020andbeyond.eu Studies on chromium(III) oxide (Cr₂O₃) pigments, which are closely related to this compound, have shown that the most significant environmental impacts often stem from the upstream processes of raw material production and transportation, rather than the calcination stage itself. researchgate.net

A key focus of sustainable manufacturing is the reduction of hexavalent chromium (Cr(VI)), a toxic and carcinogenic form of chromium, which can be a byproduct of certain production processes. researchgate.netresearchgate.net Research is actively exploring methods to ensure that chromium remains in its less harmful trivalent state (Cr(III)) throughout the manufacturing process. qualicer.org This includes the development of bioelectrochemical systems for the recovery of chromium from wastewater, which can simultaneously generate electricity. rsc.org

The following interactive data table summarizes findings from a life cycle assessment study on green Cr₂O₃ pigment production, highlighting the global warming potential and fossil primary energy demand for different manufacturing scenarios.

Interactive Data Table: Life Cycle Assessment of Green Cr₂O₃ Pigment Production

Process ScenarioGlobal Warming Potential (GWP100) (kg CO₂-eq per kg of pigment)Fossil Primary Energy Demand (PED) (MJ-eq per kg of pigment)
Pigment Grade (PIGM1)12.8159.6
Pigment Grade (PIGM2)7.991.4
Metallurgical Grade (MET)Not specified in provided contextNot specified in provided context

This data is based on a cradle-to-gate life cycle assessment of green Cr₂O₃ ceramic pigment production. destinyh2020andbeyond.euresearchgate.net

Q & A

Q. What are the standard methods for synthesizing and characterizing Chromium Hydroxide Green (Cr(OH)₃)?

this compound is typically synthesized via forced hydrolysis of chromium salts (e.g., CrCl₃) under controlled pH and temperature. Structural characterization involves X-ray diffraction (XRD) for crystallinity, scanning electron microscopy (SEM) for morphology, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. For purity assessment, inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities. Ensure experimental reproducibility by documenting pH adjustments, reaction times, and post-synthesis washing steps .

Q. How can researchers validate the purity and stability of this compound in aqueous environments?

Stability tests should include long-term exposure to varying pH (4.4–6.2) and ionic strengths, monitored via dynamic light scattering (DLS) for particle aggregation. Purity validation requires elemental analysis (e.g., energy-dispersive X-ray spectroscopy) and comparison with reference spectra. For aqueous stability, use UV-Vis spectroscopy to track optical density changes over time .

Q. What are the key spectroscopic properties of this compound relevant to material science applications?

Cr(OH)₃ exhibits strong absorption in the UV-Vis range (250–700 nm) due to d-d transitions of Cr³⁺ ions. Resonance light scattering (RLS) at 341 nm is notable for analytical applications, with intensity proportional to nanoparticle aggregation. These properties are pH-dependent; optimize at pH 5.9 for maximum signal stability .

Advanced Research Questions

Q. How can this compound be optimized as a catalyst in oxygen evolution reactions (OER)?

Design experiments to test its OER activity in alkaline media using cyclic voltammetry and Tafel analysis. Compare performance metrics (e.g., overpotential, current density) against benchmark catalysts like IrO₂. Investigate the role of Co²⁺ or Fe³⁺ doping to enhance conductivity, inspired by perovskite oxide optimization principles . Monitor catalyst stability via chronoamperometry and post-reaction XRD to detect phase changes .

Q. What methodological challenges arise when using Cr(OH)₃ nanoparticles in protein quantification assays, and how can they be resolved?

Key challenges include non-specific binding and pH sensitivity. Mitigate via:

  • pH optimization : Use HAc-NaAc buffer at pH 5.9 to maximize RLS signal .
  • Surface functionalization : Introduce carboxyl or amine groups to reduce aggregation.
  • Calibration : Construct linear regression models (e.g., ΔIRLS = -0.17 + 39.12C) with detection limits as low as 18.6 ng/mL .

Q. How do contradictions in toxicity data for this compound impact its application in environmental studies?

While Cr(OH)₃ is classified as low-toxicity ( ), discrepancies arise from dose-dependent effects and environmental persistence. Address this by:

  • Conducting eco-toxicity assays (e.g., Daphnia magna survival tests) at varying concentrations.
  • Applying lifecycle analysis (LCA) to assess long-term bioaccumulation risks.
  • Aligning synthesis with green chemistry principles (e.g., using renewable solvents) to minimize hazardous byproducts .

Q. What strategies ensure reproducibility in synthesizing Cr(OH)₃ nanoparticles for catalytic or analytical applications?

  • Standardize protocols : Detail precursor concentrations, hydrolysis rates, and aging times in supplementary materials.
  • Cross-validate characterization : Use multiple techniques (e.g., TEM, BET surface area analysis) to confirm nanoparticle size and morphology.
  • Reference control materials : Compare results with commercially available Cr(OH)₃ standards or literature datasets .

Methodological Frameworks

Q. How can researchers integrate this compound into green chemistry workflows?

  • Solvent selection : Replace hazardous solvents with water or ionic liquids, guided by solvent selection tools .
  • Energy efficiency : Optimize synthesis under ambient conditions (e.g., room-temperature hydrolysis) to reduce energy use.
  • Waste minimization : Implement real-time RLS monitoring to prevent overuse of reagents .

Q. What experimental designs are recommended for studying Cr(OH)₃’s role in advanced oxidation processes (AOPs)?

  • Degradation assays : Test pollutant removal efficiency (e.g., methylene blue) under UV/visible light.
  • Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect hydroxyl radicals (•OH).
  • Reusability tests : Perform 5–10 reaction cycles with intermediate calcination to assess catalyst durability .

Data Interpretation and Contradiction Management

Q. How should researchers address variability in reported catalytic activities of Cr(OH)₃ across studies?

  • Meta-analysis : Compare datasets using volcano plots to correlate activity with d-electron occupancy (e.g., eg symmetry metrics) .
  • Control variables : Normalize results by surface area or active site density.
  • Machine learning : Train models on existing OER datasets to predict optimal synthesis parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.